![molecular formula C11H15LiN2O4S B2445652 Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate CAS No. 2287273-10-1](/img/structure/B2445652.png)
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate, commonly known as lithium sulfinate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Lithium sulfinate is a white crystalline powder that is soluble in water and has a molecular formula of C11H17LiN2O4S.
科学研究应用
Lithium sulfinate has been studied for its potential applications in various fields, including organic synthesis, catalysis, and pharmaceuticals. In organic synthesis, lithium sulfinate has been used as a reagent for the preparation of sulfones, sulfoxides, and sulfonamides. In catalysis, lithium sulfinate has been used as a chiral ligand for asymmetric synthesis. In pharmaceuticals, lithium sulfinate has been studied for its potential use in the treatment of bipolar disorder and other neurological disorders.
作用机制
The mechanism of action of lithium sulfinate in the treatment of bipolar disorder and other neurological disorders is not fully understood. However, it is believed that lithium sulfinate works by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Lithium sulfinate may also have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Lithium sulfinate has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, lithium sulfinate has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. Lithium sulfinate has also been shown to have antioxidant and anti-inflammatory effects, which could help to protect the brain from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using lithium sulfinate in laboratory experiments is its relatively low cost and ease of synthesis. Lithium sulfinate is also stable under a wide range of conditions, which makes it a useful reagent for a variety of experiments. However, there are some limitations to using lithium sulfinate in laboratory experiments. For example, lithium sulfinate is not very soluble in organic solvents, which can make it difficult to use in certain types of reactions. In addition, lithium sulfinate can be toxic in high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on lithium sulfinate. One area of interest is the development of new synthetic methods for lithium sulfinate and its derivatives. Another area of interest is the study of the mechanism of action of lithium sulfinate in the treatment of neurological disorders. Additionally, there is a need for more studies on the safety and toxicity of lithium sulfinate, particularly in relation to its potential use as a pharmaceutical agent. Finally, there is a need for more research on the potential applications of lithium sulfinate in other fields, such as catalysis and materials science.
合成方法
Lithium sulfinate can be synthesized through the reaction of 2-methylpropan-2-amine, pyridine-2-sulfinic acid, and lithium hydroxide. The reaction occurs at room temperature and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
属性
IUPAC Name |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFNCNMDYYAAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137943515 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)
![6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2445572.png)

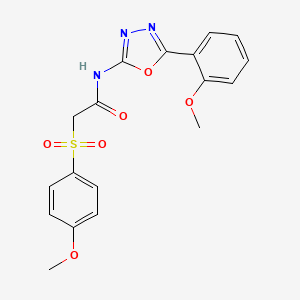
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)
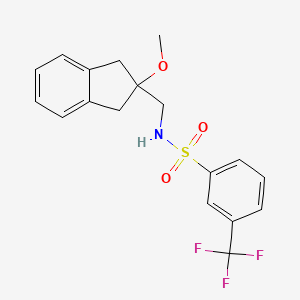
![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)
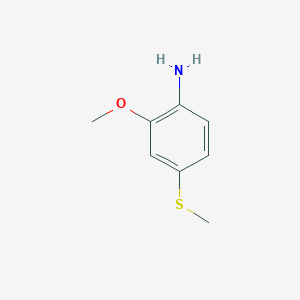
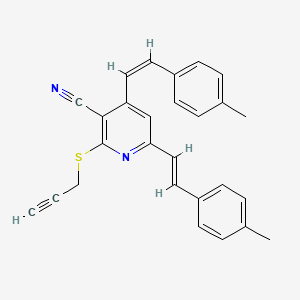
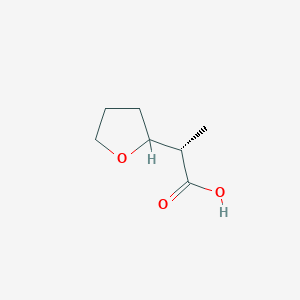
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)